(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide
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Overview
Description
(Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide is a complex organic compound that features a brominated enone structure conjugated with a quinoline and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the enone structure: This can be achieved through the aldol condensation of a suitable ketone with an aldehyde.
Bromination: The enone can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with quinoline: The brominated enone can be coupled with a quinoline derivative using palladium-catalyzed cross-coupling reactions.
Piperidine addition: The final step involves the nucleophilic addition of piperidine to the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction of the enone moiety can lead to the formation of saturated ketones or alcohols.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Saturated ketones or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological assays: The compound can be used in biological assays to study its effects on various biological pathways.
Medicine
Drug development: Due to its complex structure, the compound may have potential as a lead compound in drug development, particularly in targeting specific enzymes or receptors.
Industry
Material science: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)acetamide
- (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)phenylacetamide
Uniqueness
The uniqueness of (Z)-N-(1-Bromo-3-oxo-3-(piperidin-1-yl)-1-(quinolin-3-yl)prop-1-en-2-yl)benzamide lies in its specific substitution pattern and the presence of the benzamide moiety, which may confer unique biological or chemical properties compared to its analogs.
Properties
Molecular Formula |
C24H22BrN3O2 |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[(Z)-1-bromo-3-oxo-3-piperidin-1-yl-1-quinolin-3-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H22BrN3O2/c25-21(19-15-18-11-5-6-12-20(18)26-16-19)22(24(30)28-13-7-2-8-14-28)27-23(29)17-9-3-1-4-10-17/h1,3-6,9-12,15-16H,2,7-8,13-14H2,(H,27,29)/b22-21- |
InChI Key |
XPRAGXFXABMDIV-DQRAZIAOSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C(\C2=CC3=CC=CC=C3N=C2)/Br)/NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC3=CC=CC=C3N=C2)Br)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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